molecular formula C22H21NO4 B13211126 (1R,3S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 1932115-41-7

(1R,3S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B13211126
CAS No.: 1932115-41-7
M. Wt: 363.4 g/mol
InChI Key: MFMHMHFNWJQMQT-MNVSYLFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic peptidomimetic scaffold featuring a rigid azabicyclo[2.2.1]heptane core, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid moiety. The stereochemistry (1R,3S,4S) is critical for its conformational rigidity, making it valuable in drug design for stabilizing peptide backbones and enhancing binding affinity to target proteins. Its synthesis involves multi-step processes, including Pd-catalyzed cross-coupling, Fmoc protection, and selective deprotection .

Properties

CAS No.

1932115-41-7

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

(1R,3S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C22H21NO4/c24-21(25)20-13-9-10-14(11-13)23(20)22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-20H,9-12H2,(H,24,25)/t13-,14+,20-/m0/s1

InChI Key

MFMHMHFNWJQMQT-MNVSYLFESA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1CC2CC1C(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the Fmoc protecting group, and subsequent functionalization to achieve the desired stereochemistry.

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.

    Introduction of the Fmoc Protecting Group: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.

    Functionalization and Stereochemistry Control: The final steps involve selective functionalization and control of stereochemistry using chiral catalysts or reagents to achieve the (1R,3S,4S) configuration.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,3S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,3S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amine functionality, allowing selective reactions to occur at other sites. The bicyclic structure provides rigidity and steric hindrance, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Bicyclic Framework Variations

The azabicyclo[2.2.1]heptane core distinguishes the target compound from analogs with different ring systems:

Compound Name Bicyclic Framework Key Substituents Applications Reference IDs
(1R,3S,4S)-2-Fmoc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid [2.2.1] Fmoc, carboxylic acid SARS-CoV-2 3CLpro inhibitors
(1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid [2.2.1] Hydroxy, carboxylic acid Antibiotic derivatives
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid ester [3.2.0] Oxo, ester β-lactamase-resistant antibiotics
rel-(1S,2S,5R)-6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] Oxo, trifluoroacetate Synthetic intermediates

Key Observations :

  • Ring Strain : The [2.2.1] system imposes greater steric constraint than [3.2.0], enhancing rigidity for protease inhibition .
  • Functional Groups : Hydroxy or oxo substituents (e.g., ) alter hydrogen-bonding capacity and metabolic stability compared to the Fmoc group.

Protecting Group Variations

The Fmoc group in the target compound contrasts with other common protecting groups:

Compound Name Protecting Group Stability Profile Deprotection Method Reference IDs
(1R,3S,4S)-2-Fmoc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid Fmoc Base-labile Piperidine/DMF
(1S,2S,5S)-6,6-Dimethyl-3-(N-Boc)-azabicyclo[3.1.0]hexane-2-carboxylate Boc Acid-labile TFA/CH2Cl2
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid (Fmoc) Fmoc Base-labile Piperidine

Key Observations :

  • Fmoc vs. Boc : Fmoc’s base sensitivity allows orthogonal deprotection in solid-phase peptide synthesis, whereas Boc requires acidic conditions .
  • Steric Effects : The Fmoc group’s bulkiness may hinder coupling efficiency compared to smaller groups like Boc .

Pharmacological and Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight Solubility (LogP) Bioactivity (IC50) Reference IDs
(1R,3S,4S)-2-Fmoc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid C22H21NO4 363.41 g/mol 2.1 (predicted) 0.8 µM (SARS-CoV-2 3CLpro)
(1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid C7H11NO3 157.17 g/mol -1.2 Antibacterial (ND)
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid ester C14H14N2O5 290.27 g/mol 1.5 β-lactamase inhibition (ND)

Key Observations :

  • Bioactivity : The target compound’s rigid core and Fmoc group contribute to sub-micromolar inhibition of SARS-CoV-2 3CLpro, outperforming simpler analogs .

Key Observations :

  • The target compound’s synthesis achieves higher yields (70–90%) due to optimized Pd-catalyzed cross-coupling steps .
  • Spirocyclic analogs (e.g., ) suffer from lower yields due to steric challenges in ring formation.

Biological Activity

The compound (1R,3S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure that includes a bicyclic azabicyclo framework and a fluorenylmethoxycarbonyl group. The molecular formula is C19H21NO5C_{19}H_{21}NO_5 with a molecular weight of approximately 341.38 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds derived from the fluorenyl framework. For instance, derivatives of 9H-fluoren-9-one have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds exhibit varying degrees of effectiveness depending on their substituents and structural modifications .

Key Findings:

  • Compounds with electron-withdrawing groups demonstrated enhanced antibacterial activity.
  • Structural modifications can significantly influence the bioactivity profile, making it crucial for drug design.

Antiviral Properties

The compound has been investigated for its antiviral properties, particularly against hepatitis C virus (HCV). Research indicates that derivatives based on the azabicyclo framework can inhibit HCV NS3-NS4A serine protease, which is vital for viral replication. This inhibition suggests potential therapeutic applications in treating hepatitis C infections .

Case Study:
A study demonstrated that specific modifications to the azabicyclo structure resulted in compounds with IC50 values in the low micromolar range against HCV protease, indicating promising antiviral activity .

The mechanisms through which (1R,3S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid exerts its biological effects include:

  • Inhibition of Enzymatic Activity: The compound's ability to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Disruption of Membrane Integrity: Some derivatives have been shown to compromise bacterial membrane integrity, leading to cell lysis.

Research Findings

StudyFindings
Inhibition of HCV NS3 protease by azabicyclo derivativesPotential for antiviral drug development
Antimicrobial efficacy against Gram-positive and Gram-negative bacteriaSupports further exploration in antibiotic development
Structural modifications lead to enhanced bioactivityImportance of chemical structure in pharmacological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.